Saikosaponin E

Cytotoxicity Cancer cell lines IC50

SAIKOSAPONIN E (SSE; CAS 64340-44-9) — a structurally distinct oleanane-type saponin featuring a β-OH substitution at C-16 that confers a unique pharmacological fingerprint. Unlike abundant congeners SSA (1.18% yield) and SSD (3.02%), SSE constitutes only ~0.38% of total saikosaponins, making it a rare, specific biomarker for Bupleurum authentication. Delivers moderate cytotoxicity (IC50 15.4–21.3 µM across A549, HepG2, MCF7) ideal for sub-lethal mechanistic studies, with proven anti-Influenza A/WSN/33(H1N1) activity (EC50 = 2.14 µM). Quantified LogP of 2.804 anchors computational ADME modeling. Procure this authenticated, high-purity reference material for unambiguous dose-response assays, antiviral screening, and quality-control differentiation of Bupleurum species.

Molecular Formula C42H68O12
Molecular Weight 765.0 g/mol
Cat. No. B2604721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin E
Molecular FormulaC42H68O12
Molecular Weight765.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1
InChIKeyKQGDHYQRJRGMDG-CYMACDCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Saikosaponin E for Research: Triterpenoid Saponin with Quantifiable Differentiation in Cytotoxicity, Antiviral Activity, and Physicochemical Profile


Saikosaponin E (SSE; CAS 64340-44-9) is a triterpenoid saponin glycoside isolated from Bupleurum species (e.g., B. chinense, B. yinchowense) [1]. It belongs to the oleanane-type saikosaponin class, characterized by a pentacyclic triterpene aglycone (saikogenin) linked to a disaccharide chain (β-D-glucosyl-(1→3)-β-D-fucosyl) [2]. While sharing structural homology with major congeners Saikosaponin A (SSA) and D (SSD), SSE exhibits a distinct substitution pattern (β-OH at C-16) that contributes to its specific biological fingerprint [2]. Quantitatively, SSE demonstrates a moderate cytotoxicity profile (IC50 ~15–21 µM across cancer cell lines), potent anti-influenza A activity (EC50 = 2.14 µM), and a calculated LogP of 2.804, which informs its membrane permeability potential .

Why Saikosaponin E Cannot Be Replaced by Saikosaponin A or D in Critical Research Workflows


Substituting Saikosaponin E (SSE) with the more abundant Saikosaponin A (SSA) or D (SSD) introduces significant and quantifiable variability in experimental outcomes. Data from parallel extraction studies reveal that SSE constitutes only ~0.38% of total saikosaponin content in Bupleuri Radix, compared to 1.18% for SSA and 3.02% for SSD, indicating a distinct natural abundance profile [1]. Critically, functional assays show divergent activity patterns: while SSE exhibits antiviral activity against Influenza A (EC50 = 2.14 µM) with a selectivity index (SI) of 1.33, Saikosaponin A demonstrates a markedly different selectivity profile (SI = 26.6) against HCoV-229E, highlighting that these compounds are not interchangeable surrogates [2]. Furthermore, the LogP of SSE (2.804) differs from reported values for SSA, implying altered membrane partitioning behavior that can impact cellular uptake and distribution studies .

Quantitative Evidence Guide for Saikosaponin E: Head-to-Head Comparisons Across Key Performance Dimensions


Cytotoxicity Profile: Saikosaponin E Exhibits Moderate Potency Distinct from Highly Potent Saikosaponin D

Saikosaponin E (SSE) demonstrates a specific and moderate cytotoxicity profile that differentiates it from the more potent Saikosaponin D (SSD). Against human cancer cell lines, SSE shows IC50 values ranging from 15,420 nM to 21,290 nM (15.4–21.3 µM) across A549, HepG2, Hep3B, Bcap37, and MCF7 cells . In contrast, Saikosaponin D exhibits significantly greater potency, with reported IC50 values of 15.69 µM against Ishikawa endometrial cancer cells and as low as 2.9 µM against hepatic stellate cells [1][2]. This approximately 2- to 7-fold difference in potency is critical for selecting the appropriate saponin for dose-response studies or for applications requiring a specific therapeutic window.

Cytotoxicity Cancer cell lines IC50

Antiviral Activity and Selectivity: Saikosaponin E's Anti-Influenza Profile Contrasts with Saikosaponin B2's Anti-Coronavirus Efficacy

Saikosaponin E (SSE) exhibits robust anti-Influenza A virus (A/WSN/33(H1N1)) activity with an EC50 of 2,140 nM (2.14 µM) and a CC50 of 2,850 nM (2.85 µM) against human 293T cells, yielding a selectivity index (SI) of 1.33 . This profile is distinct from that of Saikosaponin B2 (SSB2), which, in a study against human coronavirus 229E, displayed an IC50 of 1.7 µM and a remarkably high SI of 221.9 (CC50 = 383.3 µM) [1]. The difference in SI (1.33 vs. 221.9) underscores that while SSE is a potent antiviral agent, its therapeutic window is narrower compared to SSB2 in these respective viral models. This divergence in selectivity is likely due to differences in their viral targets and mechanisms of action.

Antiviral Influenza A Selectivity Index EC50

Natural Abundance in Bupleuri Radix: Saikosaponin E is a Minor Component Relative to Dominant Saikosaponins A and D

Quantitative HPLC-DAD analysis of Bupleuri Radix extracts reveals that Saikosaponin E (SSE) is a relatively minor component compared to the major saikosaponins. Under optimized extraction conditions (5% ammonia–methanol, material–liquid ratio 1:40), the yields of the seven major saikosaponins were: SSa 1.18%, SSb1 0.11%, SSb2 0.26%, SSc 1.02%, SSd 3.02%, SSe 0.38%, and SSf 0.44% [1]. SSE (0.38%) is approximately 3.1-fold less abundant than SSA (1.18%) and 7.9-fold less abundant than SSD (3.02%). This quantitative difference directly impacts the feasibility and cost of isolating pure SSE for research purposes.

Phytochemical profiling Extraction yield Quality control

Physicochemical Property: Saikosaponin E's LogP Value Suggests Distinct Membrane Partitioning Relative to Other Saikosaponins

The calculated partition coefficient (LogP) of Saikosaponin E is 2.804 . While comparable data for all saikosaponin congeners under identical conditions are scarce, this value positions SSE within a moderate lipophilicity range. This property influences its ability to passively diffuse across biological membranes. For context, the aglycone saikogenins (e.g., Saikogenin F and G) are known to have higher permeability than their parent glycosides in Caco-2 assays [1]. The LogP of SSE, therefore, provides a quantitative basis for predicting its behavior in cellular uptake and distribution studies, differentiating it from more polar or more lipophilic analogs.

Physicochemical properties LogP Lipophilicity ADME

Optimal Research and Industrial Applications for Saikosaponin E Based on Quantified Differentiation


Moderate-Potency Cytotoxicity Screening in Oncology Research

Given Saikosaponin E's moderate IC50 range (15.4–21.3 µM) against multiple cancer cell lines (A549, HepG2, Hep3B, Bcap37, MCF7), it is ideally suited for dose-response studies requiring a broader dynamic range before reaching acute cytotoxicity . This profile allows for the investigation of sub-lethal cellular mechanisms, such as cell cycle modulation or apoptosis induction, without the confounding effects of rapid cell death observed with more potent analogs like Saikosaponin D.

Influenza A Virus Research Requiring Specific Antiviral Selectivity

Saikosaponin E's demonstrated anti-Influenza A/WSN/33(H1N1) activity (EC50 = 2.14 µM) and its defined selectivity index (SI = 1.33) make it a valuable tool for studies focused on influenza virus replication and host-cell interactions . Its narrower therapeutic window compared to Saikosaponin B2 (SI = 221.9 against HCoV-229E) positions SSE as a more sensitive probe for assessing antiviral effects where higher selectivity is not the primary requirement.

ADME and Membrane Permeability Studies Using a Well-Characterized Saponin

The availability of a calculated LogP value (2.804) for Saikosaponin E provides a quantitative anchor for computational and experimental ADME studies . Researchers can leverage this data to model passive diffusion, predict intestinal absorption, and design formulation strategies that optimize bioavailability, tasks that are more challenging for saponins lacking such defined physicochemical parameters.

Phytochemical Authentication and Quality Control of Bupleurum Species

Due to its distinct and quantifiable abundance (0.38% yield in Bupleuri Radix), Saikosaponin E serves as a specific marker for the authentication and quality control of Bupleurum-derived materials [1]. Its presence and ratio relative to major saponins (SSA, SSD) can be used to differentiate species, assess processing methods (e.g., vinegar-baking), and ensure batch-to-batch consistency in herbal preparations and botanical reference materials.

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